1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate is a chemical compound with a complex structure that includes a chloro group, an isopropoxy group, and a phenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate typically involves multiple steps. One common method includes the reaction of 1-chloro-3-(propan-2-yloxy)propan-2-ol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This often involves the use of specialized equipment and techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The phenylcarbamate group can be hydrolyzed to form corresponding amines and phenols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce amines and phenols.
Scientific Research Applications
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(propan-2-yloxy)propan-2-ol: A related compound with similar structural features.
1-Chloro-3-(1-naphthalenyloxy)-2-propanol: Another compound with a similar backbone but different substituents.
Uniqueness
1-Chloro-3-(propan-2-yloxy)propan-2-yl phenylcarbamate is unique due to the presence of the phenylcarbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
CAS No. |
5396-87-2 |
---|---|
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
(1-chloro-3-propan-2-yloxypropan-2-yl) N-phenylcarbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-10(2)17-9-12(8-14)18-13(16)15-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16) |
InChI Key |
JOUQKJFCPAXJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(CCl)OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.